Tenofovir diphosphate

Description

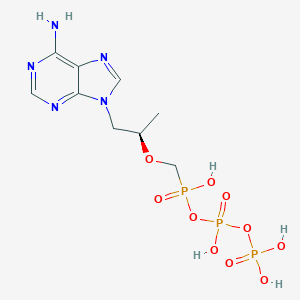

The exact mass of the compound [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACQCQDWSIQSRP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420498 | |

| Record name | TNV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166403-66-3 | |

| Record name | TNV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tenofovir diphosphate mechanism of action in HIV replication

An In-depth Technical Guide on the Mechanism of Action of Tenofovir (B777) Diphosphate (B83284) in HIV Replication

Executive Summary

Tenofovir is a cornerstone of antiretroviral therapy (ART), belonging to the class of nucleotide analog reverse transcriptase inhibitors (NtRTIs).[1] Administered as oral prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it undergoes intracellular metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP potently and selectively inhibits the human immunodeficiency virus (HIV) reverse transcriptase (RT), an enzyme critical for the synthesis of proviral DNA from the viral RNA genome.[1][4] Its mechanism is twofold: it competitively inhibits the binding of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), to the RT active site and, upon incorporation into the nascent viral DNA, acts as an obligate chain terminator, preventing further elongation.[2][5][6] This guide provides a detailed examination of the metabolic activation, molecular mechanism, pharmacokinetics, and key experimental methodologies relevant to TFV-DP's action.

Metabolic Activation of Tenofovir Prodrugs

The parent tenofovir molecule has a low oral bioavailability due to its negative charge, necessitating the use of lipophilic prodrugs.[7] TDF and TAF are designed to overcome this limitation, but they differ significantly in their activation pathways, leading to distinct pharmacokinetic profiles.[8]

-

Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is rapidly absorbed and hydrolyzed by plasma esterases to form tenofovir.[6][9] Tenofovir is then taken up by target cells, such as CD4+ T-cells, where it undergoes two sequential phosphorylation steps by cellular kinases to yield the active TFV-DP.[5][10][11] This pathway results in relatively high plasma concentrations of tenofovir.[8]

-

Tenofovir Alafenamide (TAF): TAF is a newer prodrug designed for more efficient delivery of tenofovir into target cells.[12] It is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes.[12][13][14] This targeted intracellular conversion results in significantly higher concentrations of the active TFV-DP within HIV target cells and approximately 90% lower plasma tenofovir levels compared to TDF, which contributes to a more favorable renal and bone safety profile.[8][15]

Core Mechanism of Action in HIV Replication

TFV-DP halts HIV replication by targeting the viral reverse transcriptase enzyme through a dual mechanism.

-

Competitive Inhibition: As a structural analog of deoxyadenosine triphosphate (dATP), TFV-DP directly competes with this natural substrate for the catalytic site of HIV-1 reverse transcriptase.[3][5] By binding to the enzyme, TFV-DP prevents dATP from being incorporated into the growing proviral DNA chain.[1]

-

Chain Termination: If TFV-DP is incorporated into the nascent viral DNA strand, it acts as an obligate chain terminator.[16] Tenofovir lacks the crucial 3'-hydroxyl (3'-OH) group that is necessary for forming a phosphodiester bond with the next incoming nucleotide.[2][6] This inability to form the bond results in the immediate and irreversible cessation of DNA synthesis, producing an incomplete and non-functional viral genome.[2][3]

Quantitative Data

The efficacy, pharmacokinetics, and selectivity of tenofovir have been extensively characterized. The data below are compiled from various in vitro and clinical studies.

Table 1: Potency and Efficacy against HIV-1

| Parameter | Value | Drug Form | Target/System | Reference |

|---|---|---|---|---|

| Ki (Inhibition Constant) | ~0.022 µM | TFV-DP | HIV-1 RT | [7][17] |

| IC₅₀ (50% Inhibitory Conc.) | 0.1 µM | TFV-DP | HIV-1 RT | [18] |

| EC₅₀ (50% Effective Conc.) | 5.3 ± 1.2 nM | TAF | CD4+ T-cells | [13] |

| EC₅₀ (50% Effective Conc.) | 11.0 ± 3.4 nM | TAF | CD4+ T-cells | [14] |

| EC₅₀ (50% Effective Conc.) | 2.8 ± 1.1 nM | TDF | CD4+ T-cells |[13] |

Table 2: Intracellular Pharmacokinetics of TFV-DP

| Parameter | Value | Prodrug | System | Reference |

|---|---|---|---|---|

| Intracellular Half-Life | 87 - 150 hours | TDF/TAF | PBMCs | [15][19] |

| Intracellular Half-Life | ~53 hours | TDF | PBMCs | [10][20] |

| Tₘₐₓ (Intracellular) | Median 85 hours | TDF (single dose) | PBMCs | [5] |

| Median Concentration | ~71 fmol/10⁶ cells | TDF (daily dose) | PBMCs | [21] |

| Median Concentration | ~685 fmol/10⁶ cells | TAF (daily dose) | PBMCs |[21] |

Table 3: Selectivity for Viral RT over Human DNA Polymerases

| Parameter | Enzyme | Finding | Reference |

|---|---|---|---|

| Inhibition | Human DNA Polymerase α, δ, ɛ | TFV-DP is a weak inhibitor. | [11] |

| Kᵢ / Kₘ Ratio | Human DNA Polymerase α | 10.2 | [11] |

| Kᵢ / Kₘ Ratio | Human DNA Polymerase δ | 10.2 | [11] |

| Kᵢ / Kₘ Ratio | Human DNA Polymerase ɛ | 15.2 | [11] |

| Affinity | Mitochondrial DNA Polymerase γ | Low affinity. | [17] |

| Overall Selectivity | Viral RT vs. Human Polymerases | High selectivity for viral RT contributes to a favorable safety profile. |[2][6] |

Experimental Protocols

The elucidation of TFV-DP's mechanism and quantification relies on robust biochemical and analytical assays.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This protocol outlines a common method for measuring the inhibitory activity of compounds against purified HIV-1 RT.

-

Objective: To determine the IC₅₀ of TFV-DP against HIV-1 RT activity.

-

Principle: The assay measures the synthesis of a DNA strand from an RNA template. The newly synthesized DNA incorporates digoxigenin (B1670575) (DIG)- and biotin-labeled nucleotides. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

-

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with streptavidin and incubate overnight at 4°C. Wash plates with wash buffer.

-

Reagent Preparation: Prepare serial dilutions of the inhibitor (TFV-DP) in reaction buffer. Prepare a reaction mix containing the poly(A) RNA template, oligo(dT)₁₅ primer, and a dNTP mix including biotin-dUTP and DIG-dUTP.

-

Enzyme Reaction: Add the inhibitor dilutions to the wells, followed by purified recombinant HIV-1 RT enzyme. Finally, add the reaction mix to initiate reverse transcription. Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow DNA synthesis to occur.

-

Capture and Detection: Stop the reaction and transfer the contents to the streptavidin-coated plate. Incubate for 1 hour to allow the biotin-labeled DNA to bind. Wash the plate thoroughly.

-

Antibody Binding: Add anti-DIG-peroxidase (POD) conjugate to each well and incubate for 1 hour.

-

Substrate Reaction: Wash the plate and add a peroxidase substrate (e.g., ABTS). Allow color to develop.

-

Data Analysis: Read the absorbance at the appropriate wavelength. Plot the percentage of RT inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

-

Protocol: Quantification of Intracellular TFV-DP by LC-MS/MS

This protocol describes the gold-standard method for quantifying TFV-DP concentrations in patient cells.

-

Objective: To accurately measure the amount of active TFV-DP in a known number of PBMCs.

-

Principle: Cells are isolated and lysed to release intracellular components. The analyte of interest (TFV-DP) is then separated from the complex matrix using liquid chromatography and quantified with high sensitivity and specificity using tandem mass spectrometry.

-

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation over a Ficoll-Paque medium.

-

Cell Counting and Lysis: Wash the isolated PBMCs and perform an accurate cell count. Resuspend a known number of cells (e.g., 10 million) in a precise volume of cold 70% methanol (B129727) to lyse the cells and precipitate proteins. Add a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to correct for extraction loss and matrix effects.

-

Extraction: Vortex the samples vigorously and incubate on ice. Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.

-

Sample Cleanup (Optional): Depending on the method, the supernatant may be further purified using solid-phase extraction (SPE) to remove salts and other interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable LC column (e.g., an ion-pair reversed-phase or HILIC column) to separate TFV-DP from other analytes.

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TFV-DP and its internal standard.

-

-

Data Analysis: Construct a calibration curve using standards of known concentration prepared in a similar matrix. Quantify the TFV-DP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final result per million cells (e.g., fmol/10⁶ cells).

-

Conclusion

The mechanism of action of this compound is a well-defined and highly effective paradigm for antiretroviral therapy. Through its dual functions of competitive inhibition and obligate chain termination, TFV-DP potently disrupts the HIV replication cycle.[2][4] The evolution of tenofovir prodrugs from TDF to TAF represents a significant advancement in drug development, optimizing the delivery of the active moiety to target cells.[8] This enhances the therapeutic index by achieving higher intracellular drug concentrations for greater efficacy while minimizing systemic tenofovir exposure and associated long-term toxicities.[15] The robust experimental protocols developed to quantify its activity and intracellular concentrations continue to be vital for both clinical monitoring and the development of next-generation antiretroviral agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 6. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Population pharmacokinetics of tenofovir and tenofovir‐diphosphate in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]

An In-depth Technical Guide to the Intracellular Pharmacokinetics of Tenofovir Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, exerts its therapeutic effect through its active intracellular metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][2] Understanding the intracellular pharmacokinetics of TFV-DP is paramount for optimizing treatment strategies, monitoring patient adherence, and developing novel therapeutic agents. This guide provides a comprehensive overview of the formation, mechanism of action, and analytical quantification of intracellular TFV-DP, supplemented with detailed experimental protocols and quantitative data.

Tenofovir is administered as prodrugs, primarily tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), to enhance its oral bioavailability.[1][3] Once absorbed, these prodrugs are converted to tenofovir, which then undergoes intracellular phosphorylation to the active TFV-DP.[1][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), leading to chain termination of the elongating viral DNA and suppression of viral replication.[1][2][3]

The concentration of TFV-DP within target cells is a critical determinant of its antiviral efficacy.[5] This guide will delve into the factors influencing these intracellular levels, the methodologies to accurately measure them, and the clinical implications of these measurements.

Metabolic Activation of Tenofovir Prodrugs

The conversion of tenofovir prodrugs to the active tenofovir diphosphate is a multi-step process involving several cellular enzymes. The two most common prodrugs, TDF and TAF, follow distinct activation pathways.

Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to tenofovir.[3] Tenofovir then enters target cells, such as peripheral blood mononuclear cells (PBMCs), where it is sequentially phosphorylated by cellular kinases to tenofovir monophosphate (TFV-MP) and subsequently to the active this compound (TFV-DP).[6]

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly.[3][4] It is hydrolyzed by cathepsin A within lymphocytes and hepatocytes to generate tenofovir.[3][7] This intracellular conversion leads to higher concentrations of tenofovir and subsequently TFV-DP in target cells compared to TDF, while resulting in lower systemic plasma levels of tenofovir.[8][9]

Metabolic activation of TDF and TAF.

Mechanism of Action of this compound

TFV-DP is a nucleotide analogue of deoxyadenosine (B7792050) triphosphate (dATP).[1] It competitively inhibits viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) by being incorporated into the nascent viral DNA chain.[1][3] Upon incorporation, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further elongation of the viral DNA.[1][2]

Mechanism of action of TFV-DP.

Quantitative Analysis of Intracellular this compound

The accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies and adherence monitoring.[10] The gold standard method for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[10]

Experimental Protocol: Quantification of TFV-DP in PBMCs by LC-MS/MS

This protocol outlines a general procedure for the quantification of TFV-DP in human Peripheral Blood Mononuclear Cells (PBMCs).

1. Sample Collection and PBMC Isolation:

-

Collect whole blood in EDTA-containing tubes.

-

Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Count the cells to allow for normalization of TFV-DP concentration.

2. Cell Lysis and Protein Precipitation:

-

Lyse the isolated PBMCs with a lysis buffer (e.g., 70% methanol).[11]

-

Precipitate proteins by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[10]

3. Analyte Extraction (Solid Phase Extraction - SPE):

-

Condition a weak anion exchange SPE cartridge.[10]

-

Load the supernatant from the cell lysate onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute TFV-DP using an appropriate elution solvent.[10]

4. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable column (e.g., amino stationary phase in HILIC mode) with a gradient elution of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10][12]

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in either positive or negative mode and detect TFV-DP using Multiple Reaction Monitoring (MRM).[10]

5. Data Analysis:

-

Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in a similar matrix.[10]

Experimental workflow for TFV-DP quantification.

Quantitative Data on Intracellular this compound Concentrations

The intracellular concentrations of TFV-DP can vary significantly based on the tenofovir prodrug administered, the cell type, and patient-specific factors.

| Prodrug | Cell Type | Dosing Regimen | Mean TFV-DP Concentration (fmol/106 cells) | Reference |

| TDF | PBMCs | 300 mg daily | 76.1 (range: 16.3 to 212) | [13] |

| TDF | PBMCs | Switched to TAF | 346.85 | [8][9] |

| TAF | PBMCs | Switched from TDF | 834.70 | [8][9] |

| TDF | PBMCs | 100% daily dosing (DOT) | 71 | [7] |

| TAF | PBMCs | 100% daily dosing (DOT) | 685 | [7] |

| TDF | Dried Blood Spots | 100% daily dosing (DOT) | 1,605 fmol/punch | [14] |

Note: Concentrations in Dried Blood Spots (DBS) are reported per punch, which contains a large number of red blood cells. The long half-life of TFV-DP in red blood cells (approximately 17 days) makes it a valuable biomarker for assessing cumulative drug exposure and adherence.[10][15]

Factors Influencing Intracellular this compound Concentrations

Several factors can influence the intracellular levels of TFV-DP, which in turn can impact the efficacy of the treatment.

-

Adherence: Consistent dosing is crucial for maintaining therapeutic intracellular concentrations of TFV-DP.[12]

-

Tenofovir Prodrug: As shown in the table above, TAF leads to significantly higher intracellular TFV-DP concentrations in PBMCs compared to TDF.[7][8][9]

-

Genetic Factors: Polymorphisms in genes encoding for drug transporters, such as ABCC4, can affect the intracellular accumulation of tenofovir and its metabolites.[13] For instance, variants in the ABCC4 gene have been associated with up to 35% higher TFV-DP concentrations.[13]

-

Patient Demographics and Clinical Characteristics: Factors such as gender, race, Body Mass Index (BMI), and renal function have been shown to be associated with variability in TFV-DP concentrations.[16] For example, female participants have been observed to have approximately 20% higher TFV-DP concentrations than male participants.[16]

-

Drug-Drug Interactions: Co-administration of other drugs may impact the activity of transporters and enzymes involved in the metabolism of tenofovir, potentially altering intracellular TFV-DP levels.

Conclusion

The intracellular pharmacokinetics of this compound are complex and multifactorial. A thorough understanding of its formation, mechanism of action, and the factors influencing its concentration is essential for the effective use of tenofovir-based therapies. The methodologies outlined in this guide provide a framework for the accurate quantification of intracellular TFV-DP, which is a critical tool for both clinical research and patient management. Further research into the genetic and physiological determinants of intracellular TFV-DP levels will continue to refine our ability to personalize antiretroviral therapy and improve patient outcomes.

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]

- 8. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Clinical and genetic determinants of intracellular this compound concentrations in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Factors associated with this compound concentrations in dried blood spots in persons living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Intracellular Activation of Tenofovir Prodrugs: A Comparative Analysis of TDF and TAF

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B. Its clinical utility is enabled through prodrug formulations that enhance oral bioavailability. The two most prominent prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), employ distinct chemical moieties that dictate their metabolic activation pathways, resulting in significantly different pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed comparative analysis of the formation of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), from TDF and TAF, focusing on the underlying biochemical transformations, quantitative differences in efficiency, and the experimental methodologies used for their characterization.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir itself exhibits poor cell permeability and low oral bioavailability. The development of TDF, an ester-based prodrug, marked a significant advancement in HIV treatment. However, the rapid hydrolysis of TDF in the plasma leads to high circulating levels of tenofovir, which have been associated with off-target renal and bone toxicity.[1][2][3] TAF was subsequently designed as a phosphonamidate prodrug to overcome these limitations.[2][4] Its unique structure confers greater plasma stability, leading to more efficient intracellular delivery of tenofovir and a more favorable safety profile.[3][4][5][6][7] This guide delves into the core mechanisms that differentiate these two critical antiviral agents.

Metabolic Pathways: A Tale of Two Activation Strategies

The conversion of both TDF and TAF to the pharmacologically active TFV-DP is a multi-step process involving distinct enzymes and cellular compartments. The fundamental difference lies in the initial hydrolysis step.

Tenofovir Disoproxil Fumarate (TDF)

TDF is predominantly hydrolyzed in the systemic circulation. After oral absorption, TDF is rapidly cleaved by plasma and gut hydrolases, such as esterases, to release tenofovir into the bloodstream.[3][8] This premature conversion results in high plasma concentrations of tenofovir. Subsequently, tenofovir is transported into target cells, such as peripheral blood mononuclear cells (PBMCs), where it undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form tenofovir monophosphate (TFV-MP) and finally TFV-DP.[8][9]

Tenofovir Alafenamide (TAF)

In contrast to TDF, TAF is significantly more stable in plasma, allowing the intact prodrug to circulate and be efficiently taken up by target cells.[3][4][5][6][7] Intracellularly, TAF is primarily metabolized by cathepsin A (CatA) in PBMCs and other lymphoid cells.[4][10][11][12] In hepatocytes, both CatA and carboxylesterase 1 (CES1) play a significant role in its hydrolysis.[4][10][11][13] This initial cleavage yields an intermediate metabolite which then spontaneously converts to tenofovir.[4] The intracellularly generated tenofovir is then phosphorylated by the same cellular kinases as in the TDF pathway to form TFV-MP and ultimately TFV-DP.[2][8]

Quantitative Comparison of TFV-DP Formation

The differential metabolic pathways of TDF and TAF have profound implications for the intracellular accumulation of the active TFV-DP and the systemic exposure to tenofovir. TAF administration leads to substantially lower plasma tenofovir concentrations and significantly higher intracellular TFV-DP levels compared to TDF.

Plasma Tenofovir and Intracellular TFV-DP Concentrations

The following tables summarize the key pharmacokinetic parameters for TDF and TAF, highlighting the stark differences in plasma tenofovir exposure and intracellular TFV-DP accumulation in PBMCs.

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Difference (TAF vs. TDF) | Reference |

| Plasma Tenofovir (TFV) | ||||

| Geometric Mean Concentration (ng/mL) | 99.98 | 10.20 | ~90% Lower | [1][14] |

| Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs | ||||

| Geometric Mean Concentration (fmol/10⁶ cells) | 346.85 | 834.7 | ~2.41-fold Higher | [1][14] |

| Median Concentration (fmol/10⁶ cells) at 100% Dosing | 71 - 81.7 | 593 - 685 | ~6.7 to 9.6-fold Higher | [12][15][16][17] |

| Median Concentration (fmol/10⁶ cells) in Lymph Node Mononuclear Cells | 26 | 130 | ~6.4-fold Higher | [18] |

Table 1: Comparative Pharmacokinetics of TDF and TAF.

| Dosing Adherence | TDF TFV-DP (fmol/10⁶ cells) - Median (IQR) | TAF TFV-DP (fmol/10⁶ cells) - Median (IQR) | Fold Difference (TAF vs. TDF) | Reference |

| 100% Daily Dosing | 71 (53, 97) | 685 (566, 751) | ~9.6 | [12] |

| 67% Daily Dosing | 46 (33, 71) | 354 (329, 445) | ~7.7 | [12] |

| 33% Daily Dosing | 21 (15, 28) | 194 (179, 269) | ~9.2 | [12] |

Table 2: Intracellular TFV-DP Concentrations in PBMCs at Varying Dosing Frequencies.

Experimental Protocols

The quantification of intracellular TFV-DP is crucial for pharmacokinetic studies and adherence monitoring. The gold standard for this measurement is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Intracellular TFV-DP Quantification

A generalized workflow for the determination of intracellular TFV-DP concentrations in PBMCs is outlined below.

Detailed Methodological Steps

1. PBMC Isolation:

-

Whole blood is collected in EDTA-containing tubes.

-

PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMC layer is washed with phosphate-buffered saline (PBS).

-

A cell count is performed using a hemocytometer or an automated cell counter.

2. Cell Lysis and Extraction:

-

A known number of cells (e.g., 10 million) are pelleted by centrifugation.

-

The cell pellet is lysed, typically with a cold methanol (B129727) solution, to precipitate proteins and release intracellular contents.[19]

-

The sample is vortexed and incubated on ice to ensure complete lysis.

-

Cell debris is removed by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

3. Solid Phase Extraction (SPE):

-

The supernatant containing the analyte is further purified using SPE.

-

A weak anion exchange SPE cartridge is commonly used to selectively retain the phosphorylated tenofovir.[19]

-

The cartridge is conditioned, the sample is loaded, and interfering substances are washed away.

-

TFV-DP is then eluted from the cartridge.

4. LC-MS/MS Analysis:

-

The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic separation is achieved using a suitable column (e.g., a reverse-phase C18 column).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify TFV-DP and an internal standard.

-

A calibration curve is generated using standards of known concentrations to quantify the amount of TFV-DP in the samples.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic activation pathways of TDF and TAF.

References

- 1. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 10. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]

- 13. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide | Semantic Scholar [semanticscholar.org]

- 15. One dose of TAF every three days gets more drug into cells than a daily dose of TDF | aidsmap [aidsmap.com]

- 16. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium and high adherence to emtricitabine/ tenofovir alafenamide vs. emtricitabine/ tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Tenofovir Diphosphate: A Technical Guide to its Competitive Inhibition of Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of tenofovir (B777) diphosphate (B83284) (TFV-DP) as a competitive inhibitor of viral reverse transcriptase (RT). It provides a comprehensive overview of its biochemical activity, selectivity, and the experimental methodologies used to characterize its function.

Executive Summary

Tenofovir, a cornerstone of antiretroviral therapy, is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate.[1] Administered as prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a potent and selective competitive inhibitor of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV.[4] Its mechanism of action involves competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of RT.[2] Upon incorporation into the nascent viral DNA chain, TFV-DP acts as a chain terminator due to the absence of a 3'-hydroxyl group, thereby halting DNA synthesis.[2] This dual mechanism of competitive inhibition and chain termination underlies its high efficacy. A key aspect of its therapeutic success is its high selectivity for viral RT over host cellular DNA polymerases, which minimizes host toxicity.[4][5]

Mechanism of Action

Tenofovir's antiviral activity is contingent on its intracellular conversion to the active diphosphate metabolite, TFV-DP. The prodrug formulations, TDF and TAF, are designed to enhance oral bioavailability and facilitate entry into target cells.[2] Once inside the cell, a series of enzymatic reactions convert the prodrug to tenofovir, which is then phosphorylated by cellular kinases to TFV-DP.[6]

TFV-DP is a structural analog of dATP and directly competes with it for the nucleotide-binding site of reverse transcriptase.[2] The binding of TFV-DP to the RT-DNA complex is a critical step in its inhibitory action. Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain of tenofovir prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, leading to obligatory chain termination.[2]

Metabolic Activation Pathway

The conversion of tenofovir prodrugs to the active TFV-DP is a multi-step intracellular process. The following diagram illustrates this critical activation pathway.

Caption: Metabolic activation pathway of tenofovir prodrugs.

Quantitative Data: Inhibition Constants and Selectivity

The efficacy and safety of tenofovir are underscored by its potent inhibition of viral RT and its significantly lower affinity for human DNA polymerases. The following tables summarize the key kinetic parameters.

Table 1: Inhibition of Viral Reverse Transcriptase by this compound

| Enzyme Target | Organism | Natural Substrate | Km (dATP) | Inhibitor | Ki (TFV-DP) | Reference(s) |

| Reverse Transcriptase | HIV-1 | dATP | - | TFV-DP | 0.022 µM | [4] |

Note: Km values for dATP can vary depending on the experimental conditions.

Table 2: Inhibition of Host DNA Polymerases by this compound

| Enzyme Target | Organism/Tissue | Ki/Km Ratio (TFV-DP/dATP) | Selectivity Index (Ki Pol / Ki RT) | Reference(s) |

| DNA Polymerase α | Rat | 10.2 | ~464 | [4][7] |

| DNA Polymerase β | Human | Resistant to L-nucleoside analogs | High | [8] |

| DNA Polymerase γ (Mitochondrial) | Human | Low Inhibition | High | |

| DNA Polymerase δ | Rat | 10.2 | ~464 | [7] |

| DNA Polymerase ε | Rat | 15.2 | ~691 | [4][7] |

The selectivity index is calculated using the Ki for HIV-1 RT (0.022 µM) and the estimated Ki values for the rat polymerases. Data for human polymerase β and γ are qualitative, indicating high resistance and low inhibition, respectively.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)

This protocol outlines a method to determine the inhibitory activity of TFV-DP against HIV-1 RT.

Objective: To quantify the concentration-dependent inhibition of HIV-1 RT-mediated DNA synthesis by TFV-DP and to determine its IC50 value.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template-Primer: A synthetic DNA or RNA template annealed to a 5'-radiolabeled or fluorescently-labeled DNA primer (e.g., 5'-[32P]-labeled primer).

-

Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP of high purity.

-

This compound (TFV-DP) stock solution.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl2.

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

Denaturing polyacrylamide gel (e.g., 15-20%) with 7 M urea.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Template-Primer Annealing: Mix the template and labeled primer in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing the annealed template/primer (final concentration ~20 nM) and HIV-1 RT (final concentration ~20 nM) in the reaction buffer.

-

Inhibitor Addition: Add serial dilutions of TFV-DP to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

-

Reaction Initiation: Pre-warm the tubes to 37°C for 3 minutes. Initiate the reaction by adding a mixture of all four dNTPs (final concentration of each dNTP is typically in the low micromolar range) and MgCl2. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

-

Product Analysis: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dyes have migrated sufficiently.

-

Data Acquisition and Analysis: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the full-length extension product. Plot the percentage of inhibition against the logarithm of the TFV-DP concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of tenofovir or its prodrugs.

Objective: To assess the effect of tenofovir on the metabolic activity and viability of a cell line.

Materials:

-

Target cell line (e.g., MT-4, CEM, HepG2).

-

Complete cell culture medium.

-

Tenofovir or its prodrug (TDF/TAF) stock solution.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere or stabilize overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a period that reflects the duration of antiviral assays (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.

Visualized Workflows and Relationships

Experimental Workflow for RT Inhibition Assay

The following diagram outlines the key steps in determining the inhibitory potential of this compound against reverse transcriptase.

Caption: Workflow for a reverse transcriptase inhibition assay.

Conclusion

This compound's mechanism as a competitive inhibitor and chain terminator of reverse transcriptase is a well-established principle in antiviral therapy. Its high affinity for the viral enzyme, coupled with its poor interaction with host DNA polymerases, provides a wide therapeutic window. The experimental protocols detailed herein are fundamental to the continued research and development of nucleotide analogs for the treatment of retroviral infections. Understanding these technical aspects is crucial for professionals engaged in the discovery and optimization of new antiviral agents.

References

- 1. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hopkinscfar.org [hopkinscfar.org]

- 7. This compound is a poor substrate and a weak inhibitor of rat DNA polymerases alpha, delta, and epsilon* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tenofovir Diphosphate: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate, its potent inhibition of viral reverse transcriptase and polymerase is central to its therapeutic efficacy.[1][3] This technical guide provides an in-depth exploration of the structure, chemical properties, mechanism of action, and analytical methodologies for tenofovir diphosphate, tailored for professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the intracellularly phosphorylated form of tenofovir. The chemical structure consists of an adenine (B156593) base linked to a phosphonomethoxypropyl group, which is further esterified with a diphosphate moiety.

Chemical Formula: C9H16N5O10P3[4]

Molecular Weight: 447.2 g/mol [4]

Synonyms: TFV-DP, PMPApp[4]

Chemical Name: [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid, anhydride (B1165640) with diphosphoric acid[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and intracellular activity. The presence of multiple phosphate (B84403) groups significantly influences its solubility and ionization state at physiological pH.

| Property | Value | References |

| Physical Form | Solid | [5] |

| Color | White to off-white | - |

| pKa (Predicted) | 1.30 ± 0.10 | [5] |

| Solubility | Soluble in water and Tris-HCl buffer (pH 7.5). The disodium (B8443419) salt is soluble in water (100 mg/mL) and sparingly soluble in DMSO (<1 mg/mL). | [4][5][6] |

| Melting Point | >140°C (decomposes) | [5] |

| Storage Temperature | -20°C (hygroscopic, store under inert atmosphere) | [5] |

| UV λmax | 261 nm (in PBS, pH 7.2) | [7] |

Stability

The stability of this compound and its parent compound, tenofovir, has been investigated under various conditions. Tenofovir, the precursor to the diphosphate, exhibits degradation under strongly acidic and alkaline hydrolytic conditions.[8] However, it is stable at the normal cervicovaginal pH of 4.5 and under oxidative stress.[8] The solid form of tenofovir is stable for at least four years when stored at -20°C.[7] Aqueous solutions of tenofovir are not recommended for storage for more than one day.[7] For this compound, long-term stability in dried blood spots (DBS) has been demonstrated for up to 18 months at -20°C or -80°C, and it can withstand up to four freeze-thaw cycles.[2]

Mechanism of Action and Intracellular Metabolism

Tenofovir is administered as prodrugs, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance oral bioavailability.[9] Once inside the target cells, these prodrugs are converted to tenofovir, which then undergoes two sequential phosphorylation steps to become the pharmacologically active this compound.[10][11]

This intracellular phosphorylation is a critical activation pathway. The first phosphorylation to tenofovir monophosphate is catalyzed by adenylate kinase 2 (AK2).[10] Subsequently, pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver/red blood cell (PKLR) catalyze the formation of this compound from the monophosphate form.[10]

This compound acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[9][12] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[9]

Figure 1: Intracellular phosphorylation pathway of tenofovir.

Experimental Protocols

Quantification of Intracellular this compound in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from human PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

-

Whole blood collected in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Methanol (B129727) (70%, ice-cold)

-

Internal Standard (e.g., ¹³C₅-Tenofovir Diphosphate)

-

Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

-

LC-MS/MS system

5.1.2. PBMC Isolation

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the mononuclear cell layer (buffy coat).

-

Wash the collected cells twice with PBS by centrifuging at 100-250 x g for 10 minutes.

-

Resuspend the cell pellet in PBS and perform a cell count.

5.1.3. Cell Lysis and Extraction

-

Centrifuge the counted cells and discard the supernatant.

-

Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to a final cell density of approximately 2x10⁶ cells/mL.

-

Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube for solid-phase extraction.

5.1.4. Solid-Phase Extraction (SPE)

-

Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.

-

Load the cell lysate supernatant onto the conditioned cartridge.

-

Wash the cartridge with an appropriate wash buffer to remove interfering substances.

-

Elute this compound using a suitable elution solvent.

5.1.5. LC-MS/MS Analysis

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Figure 2: Workflow for TFV-DP quantification in PBMCs.

Conclusion

This compound remains a critical molecule in the fight against HIV and HBV. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for the development of new therapeutic strategies and the optimization of existing treatments. The analytical methods outlined in this guide provide a framework for the accurate quantification of this active metabolite, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. As research in this field continues, a comprehensive knowledge of this compound will undoubtedly contribute to advancements in antiviral therapy.

References

- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (sodium salt) | CAS 2738719-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound CAS#: 206646-04-0 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 10. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to In Vitro Models for Studying Tenofovir Diphosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro models and methodologies used to study the intracellular metabolism of tenofovir (B777) (TFV) into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). Understanding this metabolic activation is critical for evaluating antiviral efficacy, elucidating mechanisms of action, and translating preclinical data to clinical outcomes.

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Administered as prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires two sequential intracellular phosphorylation steps to form TFV-DP.[3][4][5] TFV-DP then acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to the termination of viral DNA chain elongation.[1][4][6] Therefore, robust in vitro systems that accurately model this bioactivation are indispensable tools in antiretroviral drug development.[7]

Core In Vitro Models

The selection of an appropriate in vitro model is contingent on the research question, with different cell types offering specific advantages for studying antiviral activity, tissue-specific metabolism, or drug-induced toxicity.

-

Peripheral Blood Mononuclear Cells (PBMCs): As a primary target for HIV, freshly isolated PBMCs are a fundamental model for studying tenofovir metabolism in the context of HIV treatment and prevention.[3][7][8][9] They represent a physiologically relevant mixed population of lymphocytes and monocytes.

-

Hepatic Cells: For studying tenofovir's activity against HBV, liver cells are the model of choice.

-

Primary Human Hepatocytes: Considered the "gold standard," they most accurately reflect in vivo liver metabolism, retaining the expression of key drug-metabolizing enzymes.[6][10]

-

HepG2 Cells: A human liver cancer cell line that is widely used for its robustness and ease of culture. Studies have shown that tenofovir is efficiently phosphorylated to TFV-DP in both HepG2 cells and primary hepatocytes.[1][6][11]

-

-

Renal Proximal Tubule Epithelial Cells (HK-2): This immortalized human cell line is a crucial model for investigating the mechanisms of tenofovir-induced nephrotoxicity, a known clinical side effect.[12]

-

Vaginal and Colorectal Cells/Tissues: With the advent of tenofovir-based pre-exposure prophylaxis (PrEP), models using vaginal epithelial cells (e.g., VK2) or colorectal tissue explants have become essential for understanding drug metabolism at mucosal sites of viral entry.[3][4][13]

-

Lymphoid Cell Lines (MT-4, Jurkat): These T-cell lines are often used for standardized antiviral activity assays due to their high and consistent rate of proliferation and susceptibility to HIV infection.[13][14]

Quantitative Data on Tenofovir Metabolism

The following tables summarize key quantitative parameters derived from various in vitro studies.

Table 1: Intracellular Concentrations of Tenofovir Metabolites in Various Cell Types

| Cell Type | Parent Compound (Concentration) | Incubation Time (hours) | Intracellular TFV-DP Concentration | Reference |

|---|---|---|---|---|

| Primary Human Hepatocytes | 10 µM Tenofovir | 24 | ~7.0 µM | [6] |

| HepG2 Cells | 10 µM Tenofovir | 24 | 6.0 µM | [6] |

| HepG2.2.15 Cells | 5 µM TDF | 12 | ~150 pmol/10^6 cells | [15] |

| HepG2.2.15 Cells | 5 µM TAF | 24 | ~450 pmol/10^6 cells | [15] |

| Vaginal Epithelial (VK2) Cells | 450 µM Tenofovir | Not Specified | 25.6 µM | [13] |

| PBMCs | 300 mg TDF (single dose, in vivo) | 24 | 10.8 fmol/10^6 cells (Geometric Mean) | [16] |

| PBMCs (Adolescents) | 300 mg TDF (daily, in vivo) | 24 (trough) | 96 fmol/10^6 cells (Median) | [2] |

| PBMCs (Adults) | 300 mg TDF (daily, in vivo) | 24 (trough) | 61 fmol/10^6 cells (Median) |[2] |

Table 2: Key Pharmacokinetic and Antiviral Parameters of Tenofovir

| Parameter | Value | Cell Type / System | Reference |

|---|---|---|---|

| Intracellular Half-life (t½) of TFV-DP | 95 ± 6 hours | Primary Human Hepatocytes | [6][11] |

| Intracellular Half-life (t½) of TFV-DP | ~87 hours | PBMCs (Adults, in vivo model) | [2] |

| Inhibition Constant (Ki) vs. HBV Polymerase | 0.18 µM | Cell-free assay | [1][6] |

| 50% Effective Concentration (EC50) vs. HBV | 1.1 µM (Tenofovir) | HepG2 cells | [1][6] |

| 50% Effective Concentration (EC50) vs. HBV | 0.02 µM (TDF) | HepG2 cells | [17] |

| 50% Effective Concentration (EC50) vs. HIV-1 | 5.3 ± 1.2 nM (TAF) | Primary CD4+ T-cells | [14] |

| 50% Effective Concentration (EC50) vs. HIV-1 | 2.8 ± 1.1 nM (TDF) | Primary CD4+ T-cells |[14] |

Tenofovir Metabolic Activation Pathway

Tenofovir requires conversion by host cell kinases to become pharmacologically active.[3] This process involves two distinct phosphorylation steps.

The first phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is catalyzed primarily by adenylate kinase 2 (AK2).[3][4][9] The second phosphorylation, from TFV-MP to the active TFV-DP, is notably tissue-dependent. In PBMCs and vaginal tissue, this step is carried out by pyruvate (B1213749) kinase isoforms PKM and PKLR.[3][9][18] In contrast, creatine (B1669601) kinase muscle (CKM) is the principal enzyme responsible for this conversion in colorectal tissue.[3][9][18]

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro studies of tenofovir metabolism.

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol outlines the standard procedure for isolating PBMCs using density gradient centrifugation.[8]

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Density gradient medium (e.g., Ficoll-Paque PLUS)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully add 15 mL of density gradient medium to a new 50 mL conical tube.

-

Slowly overlay the diluted blood onto the density gradient medium, taking care to minimize the mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets), leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

-

Collect the band of PBMCs and transfer to a new 50 mL tube.

-

Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in PBS for a second wash.

-

After the final wash, resuspend the PBMC pellet in the appropriate cell culture medium.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

Protocol 2: Cell Culture Incubation and Metabolite Extraction

This generalized protocol describes drug treatment and subsequent extraction of intracellular metabolites.

Materials:

-

Isolated or cultured cells (e.g., PBMCs, HepG2)

-

Complete cell culture medium

-

Tenofovir or its prodrugs (TDF, TAF)

-

Ice-cold PBS

-

Ice-cold 70% Methanol (B129727) containing an internal standard (for LC-MS/MS)

-

Cell scrapers (for adherent cells)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well for PBMCs in a 96-well plate).[8] For adherent cells like HepG2, allow them to attach overnight.

-

Drug Incubation: Prepare serial dilutions of the tenofovir compound in culture medium. Remove the existing medium and add the drug-containing medium to the cells. Incubate for the desired time period (e.g., 2, 6, or 24 hours) at 37°C in a humidified CO₂ incubator.[6]

-

Cell Harvesting and Washing:

-

For suspension cells (PBMCs), centrifuge the plate to pellet the cells.

-

For adherent cells (HepG2), aspirate the medium and use a cell scraper if necessary.

-

Wash the cell pellet/layer thoroughly with ice-cold PBS to remove extracellular drug. Repeat the wash step 2-3 times.

-

-

Cell Lysis and Extraction:

-

Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. Store at -80°C until ready for quantification.[17][19]

Protocol 3: Quantification of TFV-DP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying intracellular tenofovir metabolites due to its high sensitivity and specificity.[20][21][22]

Procedure:

-

Sample Preparation:

-

The methanol extract from Protocol 2 can be used directly or may require further processing.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[17]

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Some methods may employ solid-phase extraction (SPE) for sample cleanup and concentration.[23]

-

-

Indirect vs. Direct Quantification:

-

Indirect Method: This traditional approach involves isolating TFV-DP using techniques like anion exchange chromatography, followed by enzymatic dephosphorylation (using an enzyme like acid phosphatase) to convert TFV-DP back to tenofovir. The resulting tenofovir is then quantified by LC-MS/MS.[20][23][24]

-

Direct Method: More recent methods allow for the direct quantification of the intact TFV-DP molecule, which simplifies the workflow.[22][23][24] This often requires specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) or anion exchange columns to retain the highly polar diphosphate metabolite.[21][24]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatographic separation is performed to resolve TFV-DP from other metabolites and matrix components.

-

Detection is achieved using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode, which provides high selectivity.[15]

-

-

Quantification:

-

A calibration curve is generated using standards of known concentration.

-

The concentration of TFV-DP in the unknown samples is determined by comparing its peak area ratio (relative to an internal standard) to the calibration curve.

-

Results are typically normalized to the number of cells used in the extraction and expressed as fmol or pmol per million cells.[16][20]

-

General Experimental Workflow

The entire process, from cell preparation to final data analysis, can be visualized as a sequential workflow. This ensures that all critical steps are accounted for in the experimental design.

Conclusion

The study of tenofovir metabolism using in vitro models is essential for advancing the development of antiretroviral therapies. A variety of cell-based systems, including PBMCs, hepatic cell lines, and renal cells, provide invaluable platforms for investigating drug activation, efficacy, and potential toxicities. The choice of model must be carefully considered based on the specific research objectives. Key findings highlight that the enzymatic machinery responsible for the final phosphorylation step to active TFV-DP is tissue-specific, underscoring the importance of using relevant cell types for PrEP and tissue-specific efficacy studies.[3][9] By integrating robust cell culture techniques with sensitive analytical methods like LC-MS/MS, researchers can generate high-quality quantitative data to build predictive models that bridge the gap between in vitro activity and in vivo clinical outcomes.[7]

References

- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Age-related differences in plasma and intracellular tenofovir concentrations in HIV-1 infected children, adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primary human hepatocytes vs. cell lines in research [becytes.com]

- 11. researchgate.net [researchgate.net]

- 12. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 16. Pharmacokinetics of tenofovir monoester and association with intracellular this compound following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Direct quantitation of this compound in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]

The Intracellular Persistence of Tenofovir: A Technical Guide to the Half-Life of Tenofovir Diphosphate in PBMCs

For Immediate Release

This technical guide provides a comprehensive overview of the intracellular pharmacokinetics of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral agent tenofovir, within peripheral blood mononuclear cells (PBMCs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the half-life of TFV-DP, details the experimental protocols used for its quantification, and visually represents the underlying biological and methodological processes.

Introduction

Tenofovir is a cornerstone of human immunodeficiency virus (HIV) prevention and treatment. Administered as the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular conversion to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication.[1] The prolonged intracellular half-life of TFV-DP in PBMCs is a critical factor in its efficacy, particularly in the context of pre-exposure prophylaxis (PrEP) and adherence forgiveness. This guide explores the quantitative aspects of this persistence.

Quantitative Analysis of this compound Half-Life in PBMCs

The intracellular half-life of TFV-DP in PBMCs exhibits variability based on the tenofovir prodrug administered and the specific patient population. The following tables summarize key findings from various clinical studies.

| Study Population | Tenofovir Prodrug | Reported Half-Life (in PBMCs) | 95% Confidence Interval | Citation |

| Healthy Volunteers | F/TAF | 2.1 days (50.4 hours) | 1.5 - 2.9 days | [2] |

| Healthy Volunteers | F/TDF | 2.9 days (69.6 hours) | 1.5 - 5.5 days | [2] |

| HIV-infected Patients | TDF | 150 hours (6.25 days) | 60 to >175 hours | [3][4] |

| Healthy Women | TDF | 48 hours (2 days) | 38 - 76 hours | [5][6][7] |

| HIV-negative Adults | TDF/FTC | 4.2 days (100.8 hours) | 3.7 - 5.2 days | [8] |

Table 1: Summary of this compound (TFV-DP) Half-Life in PBMCs.

| Tenofovir Prodrug Regimen | Geometric Mean TFV-DP Concentration (fmol/10⁶ cells) | Fold Increase (TAF vs. TDF) | Citation |

| TDF/FTC/EVG/COBI | 346.85 | - | [9][10] |

| TAF/FTC/EVG/COBI | 834.70 | 2.41 | [9][10] |

| F/TDF (100% daily dosing) | 81.7 | - | [2] |

| F/TAF (100% daily dosing) | 593 | 7.3 | [2] |

| F/TDF (33% daily dosing) | 32.3 | - | [2] |

| F/TAF (33% daily dosing) | 215 | 6.7 | [2] |

Table 2: Comparison of Steady-State Intracellular TFV-DP Concentrations in PBMCs between TDF and TAF.

Experimental Protocols

The quantification of intracellular TFV-DP is a meticulous process that involves several key steps, from sample collection to analysis. The most widely accepted method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1]

PBMC Isolation and Processing

-

Blood Collection: Whole blood is collected in EDTA-containing tubes.

-

Density Gradient Centrifugation: Blood is processed using a lymphocyte separation medium (e.g., Ficoll-Paque). Centrifugation separates the blood components, with PBMCs forming a distinct layer (buffy coat).[2]

-

Cell Washing: The isolated PBMC layer is carefully removed and washed with a buffered solution, such as phosphate-buffered saline (PBS), to remove contaminants. This washing step is typically performed twice.[1]

-

Red Blood Cell Lysis: Any remaining red blood cells are lysed to ensure a pure PBMC population.[2]

-

Cell Counting: PBMCs are counted using an automated hemocytometer or a manual hemocytometer to determine the precise number of cells.[1][2]

-

Cell Lysis and Storage: The counted PBMCs are pelleted by centrifugation, and the supernatant is discarded. The cell pellet is then lysed, typically using a cold 70% methanol/30% water solution, and stored at -80°C pending analysis.[2]

Quantification of TFV-DP by LC-MS/MS

-

Sample Preparation: The stored cell lysates are subjected to protein precipitation to remove interfering macromolecules.[3]

-

Solid Phase Extraction (SPE): In some protocols, solid-phase extraction is employed to further purify and concentrate the analyte (TFV-DP) from the lysate.[1]

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The components of the sample are separated as they pass through a column. A common approach is to use a reversed-phase C18 column with a gradient elution of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate).[1]

-

Mass Spectrometric Detection: The separated components from the LC system are introduced into a tandem mass spectrometer. The mass spectrometer is set to a specific detection mode, typically Multiple Reaction Monitoring (MRM), to selectively detect and quantify TFV-DP based on its unique mass-to-charge ratio.[1]

-

Data Analysis: The concentration of TFV-DP is determined by comparing its peak area to that of a known concentration of an internal standard, plotted against a calibration curve.[1] The final concentration is reported as fmol per 10⁶ cells.[2][3]

Visualizations

Signaling Pathway: Bioactivation of Tenofovir

Caption: Metabolic activation of tenofovir prodrugs to the active TFV-DP.

Experimental Workflow: TFV-DP Quantification in PBMCs

Caption: General workflow for TFV-DP measurement in PBMCs by LC-MS/MS.

Conclusion

The long intracellular half-life of this compound in PBMCs is a key pharmacokinetic feature that underpins its clinical utility. Tenofovir alafenamide consistently results in higher intracellular concentrations of TFV-DP compared to tenofovir disoproxil fumarate, which has significant implications for treatment and prevention strategies.[2][9][10][11] The standardized and validated methodologies for PBMC isolation and LC-MS/MS analysis are crucial for the accurate determination of these intracellular concentrations, providing essential data for pharmacokinetic modeling, adherence monitoring, and the ongoing development of antiretroviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular pharmacokinetics of this compound, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]